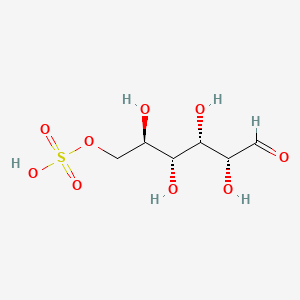
Glucose 6-(hydrogen sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-glucose 6-sulfate is a monosaccharide sulfate consisting of D-glucose having the sulfate group at the 6-position. It derives from a D-glucose. It is a conjugate acid of a D-glucose 6-sulfate(1-).
Applications De Recherche Scientifique
Hydrogen Production in Biochemical Systems : Glucose 6-(hydrogen sulfate) plays a significant role in fermentative hydrogen production using anaerobic mixed microflora. Studies have explored how varying sulfate concentrations and pH affect hydrogen production rates in systems using glucose as a substrate (Hwang et al., 2009).
Molecular Imprinted Polymers for Specific Recognition of Sulfated Sugars : Research into the recognition of biologically relevant 6-O-sulfate substitution on sugars has shown that molecular imprinted polymers can be specifically designed for this purpose. Glucose-6-O-sulfate has been used as a model in these studies (Sin˜eriz et al., 2007).
NAD(P)H Cofactor Regeneration : Glucose 6-sulfate, combined with glucose-6-phosphate dehydrogenase, is utilized for NAD(P)H cofactor regeneration, a crucial process in various biochemical reactions. The stability and specific activities of the enzymes in these systems have been a significant focus of research (Wong et al., 1981).
Red Microalgal Cell-Wall Polysaccharides : The study of sulfated polysaccharides, especially those produced by red microalgae, is gaining attention due to their unique characteristics and potential biotechnological applications. These studies aim at understanding their molecular structure, biosynthesis, and characteristics for large-scale applications (Arad & Levy‐Ontman, 2010).
Glucose Conversion in Chemical Processes : The role of glucose 6-(hydrogen sulfate) in the aqueous phase hydrogenolysis of glucose for the selective production of chemicals like 1,2-propanediol has been explored. This research is crucial for developing sustainable chemical production methods (Liang et al., 2014).
Sulfate Metabolism and Biological Sulfate Reduction : Glucose 6-(hydrogen sulfate) is linked to the process of biological sulfate reduction, particularly in treating sulfate-containing wastewaters. This process involves converting sulfate to hydrogen sulfide, which is used for removing heavy metals from wastewater through the formation of metal sulfides (Liamleam & Annachhatre, 2007).
Modification of Sugar Chains in Glycoalkaloids : Studies on the effect of sugar chains in glycoalkaloids against cancer cells involve the modification of glucose 6-(hydrogen sulfate). These modifications impact the anticancer activities of these compounds, providing insights into potential therapeutic applications (Li et al., 2007).
Heparan Modification Network in Organisms : Research on the heparan sulfates, which are highly modified sugar polymers, involves studying the genetic interactions of enzymes during the HS modification process. This research provides insights into the biological roles of these complex molecules (Townley & Bülow, 2011).
Glucose Conversion into Biofuels : The role of glucose 6-(hydrogen sulfate) in the conversion of glucose into biofuels like 5-ethoxymethylfurfural in ethanol has been studied. These studies contribute to understanding biofuel production processes (Guo et al., 2018).
Propriétés
Numéro CAS |
3803-84-7 |
|---|---|
Nom du produit |
Glucose 6-(hydrogen sulfate) |
Formule moléculaire |
C6H12O9S |
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
BCUVLMCXSDWQQC-SLPGGIOYSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |
Autres numéros CAS |
3803-84-7 |
Synonymes |
glucose 6-(hydrogen sulfate) glucose 6-(hydrogen sulfate), monopotassium salt, (D)-isomer glucose 6-(hydrogen sulfate), monosodium salt, (D)-isomer glucose sulfate potassium glucose 6-O-sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




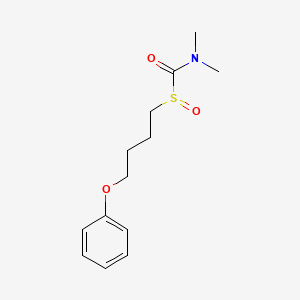
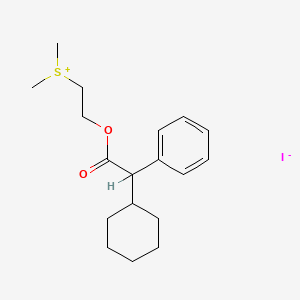
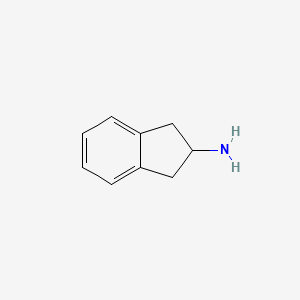
![1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B1194108.png)
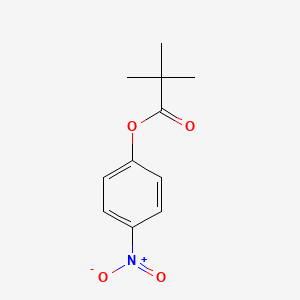
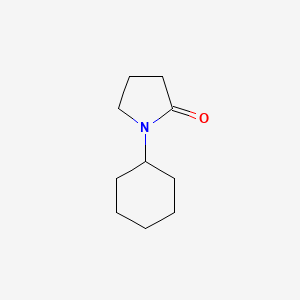
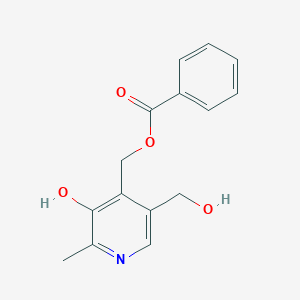
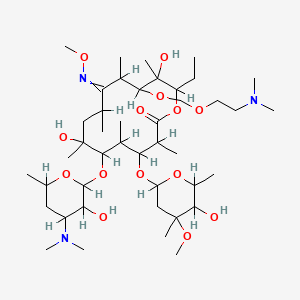
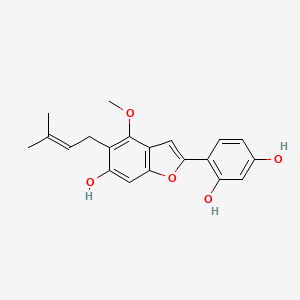
![3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol](/img/structure/B1194118.png)
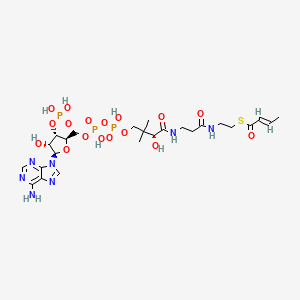
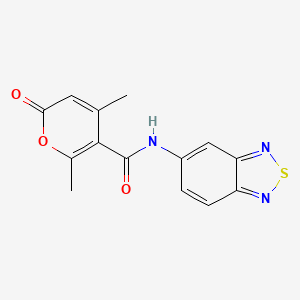
![6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194122.png)